Enhanced Reactivity in Heterogeneous Suzuki-Miyaura Coupling Compared to Phenylboronic Acid
In a comparative study using a supported Pd nanoparticle catalyst (G-COOH-Pd-10), 4-fluorophenylboronic acid demonstrated conversion rates comparable to the highly reactive phenylboronic acid and significantly outperformed other para-substituted analogs like 4-carboxyphenylboronic acid [1]. The study quantifies its reactivity in forming fluorinated biphenyls, a crucial motif in pharmaceuticals and liquid crystals [1].
| Evidence Dimension | Reaction Conversion Efficiency (Relative Ranking) |
|---|---|
| Target Compound Data | High reactivity, comparable to phenylboronic acid |
| Comparator Or Baseline | Phenylboronic acid (high reactivity), 4-carboxyphenylboronic acid (less effective) |
| Quantified Difference | 4-fluorophenylboronic acid is explicitly grouped with phenylboronic acid as a high-efficiency reactant, while 4-carboxyphenylboronic acid is described as 'more effective than 4-vinyl... but not comparable to phenylboronic acid or 4-fluorophenylboronic acids' [1]. |
| Conditions | Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-fluorobenzene, catalyzed by G-COOH-Pd-10, at 60°C for 24 hours [1]. |
Why This Matters
This evidence confirms that the electron-withdrawing fluorine substituent does not impede cross-coupling reactivity, making 4-fluorophenylboronic acid a direct and high-performance replacement for phenylboronic acid in synthesizing fluorinated biaryl structures.
- [1] Erami, R., Díaz-García, D., Prashar, S., Rodríguez-Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. View Source
